A Technical Guide to 2-Nitro-4-phenylbenzoic Acid: Synthesis, Characterization, and Applications
A Technical Guide to 2-Nitro-4-phenylbenzoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-Nitro-4-phenylbenzoic acid (CAS No: 18211-41-1), a bifunctional biaryl compound of significant interest to the chemical and pharmaceutical sciences. The presence of both a carboxylic acid and a nitro group on a biphenyl scaffold makes this molecule a versatile intermediate for organic synthesis. The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets. This document details its chemical identity, physicochemical properties, spectroscopic profile, primary synthetic routes, key chemical transformations, and applications, with a focus on providing actionable insights for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
2-Nitro-4-phenylbenzoic acid, also known as 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid, is a solid organic compound whose structure is foundational to its utility. The molecule's two phenyl rings are twisted relative to each other, and its functional groups—a carboxylic acid and a nitro group—are positioned for diverse reactivity.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="1.4,-0.4!"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", fontcolor="#202124", xlabel=" O", labelloc=t, labeljust=l]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="OH", fontcolor="#EA4335"]; N1 [label="N+", fontcolor="#4285F4"]; O3 [label="O-", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"];
// Position nodes for benzoic acid ring C1 [pos="-1.2,1.2!"]; C2 [pos="-2.4,0.7!"]; C3 [pos="-2.4,-0.7!"]; C4 [pos="-1.2,-1.2!"]; C5 [pos="0,-1.7!"]; C6 [pos="0,0!"];
// Position nodes for phenyl ring C7 [pos="1.4,-0.4!"]; C8 [pos="2.6,-0.9!"]; C9 [pos="3.3,-0.1!"]; C10 [pos="2.8,0.8!"]; C11 [pos="1.6,1.1!"]; C12 [pos="0.7,0.7!"];
// Position functional groups C13 [pos="-0.7,2.1!"]; O1 [pos="-0.2,2.8!"]; O2 [pos="-1.9,2.4!"]; N1 [pos="4.0,1.5!"]; O3 [pos="3.5,2.4!"]; O4 [pos="5.0,1.4!"];
// Draw bonds C6 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [style=invis]; // for layout C1 -- C13 [len=1.5]; C13 -- O1 [len=1.5, style=double]; C13 -- O2 [len=1.5];
C6 -- C12 [len=1.5]; C12 -- C11 [len=1.5]; C11 -- C10 [len=1.5]; C10 -- C9 [len=1.5]; C9 -- C8 [len=1.5]; C8 -- C7 [len=1.5]; C7 -- C12 [style=invis]; // for layout
C10 -- N1 [len=1.5]; N1 -- O3 [len=1.5, style=double]; N1 -- O4 [len=1.5];
// Aromatic rings (approximated with single/double bonds for display) edge[style=solid]; C1-C2; C3-C4; C5-C6; C7-C8; C9-C10; C11-C12; edge[style=double]; C2-C3; C4-C5; C6-C1; C8-C9; C10-C11; C12-C7;
} Caption: Structure of 2-Nitro-4-phenylbenzoic acid.
The key physicochemical properties are summarized below. While comprehensive experimental data is not widely published, the following table consolidates available and predicted values.
| Property | Value | Source(s) |
| CAS Number | 18211-41-1 | [1] |
| Molecular Formula | C₁₃H₉NO₄ | [1] |
| Molecular Weight | 243.21 g/mol | [1] |
| IUPAC Name | 2-(4-nitrophenyl)benzoic acid | |
| Synonyms | 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid, 2-carboxy-4'-nitrobiphenyl | |
| Appearance | Yellow to white solid | [2] |
| Melting Point | 223-230 °C | [1][2] |
| Boiling Point | 420.4±20.0 °C (Predicted) | [1] |
| Solubility | Expected to be soluble in DMSO, DMF; sparingly soluble in less polar solvents. |
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra are not widely available in the public domain, the structural features of 2-Nitro-4-phenylbenzoic acid allow for a reliable prediction of its key spectroscopic signatures.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show complex signals in the aromatic region (δ 7.4-8.4 ppm). The protons on the nitrophenyl ring, influenced by the strong electron-withdrawing nitro group, would likely appear as two distinct doublets. The four protons on the other phenyl ring would present as a more complex multiplet. The carboxylic acid proton is anticipated as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which may exchange with deuterium in solvents like D₂O.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The spectrum will display multiple signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded. The carbonyl carbon of the carboxylic acid is expected to appear in the δ 165-175 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A very broad band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range.
-
C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.
-
N-O Stretch (NO₂): Two characteristic strong absorptions are expected for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
Synthesis Methodologies: A Comparative Overview
The creation of the biaryl C-C bond is the central challenge in synthesizing 2-Nitro-4-phenylbenzoic acid. Two classical and powerful cross-coupling reactions are primarily employed: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation.
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Copper (e.g., Cu powder, CuI) |
| Reactants | Halobenzoic acid + Nitrophenylboronic acid | Halobenzoic acid + Nitrohalobenzene |
| Conditions | Mild (RT to moderate heating) | Harsh (Often >200 °C) |
| Yields | Typically High (80-99%) | Moderate to Good |
| Advantages | High yields, excellent functional group tolerance, mild conditions | Utilizes readily available starting materials, historically established |
| Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning | Harsh conditions, stoichiometric copper often needed, lower functional group tolerance |
Expert Rationale: For modern laboratory and process chemistry, the Suzuki-Miyaura coupling is overwhelmingly the preferred method. Its mild reaction conditions preserve sensitive functional groups elsewhere in the molecule, and the high yields often simplify purification. The Ullmann reaction, while historically significant, is generally reserved for specific substrates where the Suzuki coupling may fail or when cost is a primary driver and harsh conditions are tolerable.[3]
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} Caption: Comparative workflows for major synthetic routes.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical lab-scale synthesis adapted from procedures for similar biaryl carboxylic acids.[4][5]
Materials:
-
2-Bromobenzoic Acid
-
4-Nitrophenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 4-nitrophenylboronic acid (1.1 equiv), and potassium phosphate (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Via syringe, add anhydrous toluene (to achieve ~0.2 M concentration of the limiting reagent) and deionized water (20% of toluene volume).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 2-Nitro-4-phenylbenzoic acid.
Detailed Protocol: Ullmann Condensation
This protocol is based on classical Ullmann procedures which require high temperatures.[6][7]
Materials:
-
2-Chlorobenzoic acid
-
1-Iodo-4-nitrobenzene
-
Copper bronze (activated)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sand (optional, as a heat transfer agent)
Procedure:
-
Activation of Copper (Critical Step): Stir commercial copper bronze with a 2% solution of iodine in acetone for 10 minutes. Filter, wash the solid with a 1:1 mixture of acetone:concentrated HCl to dissolve copper iodide, then wash with pure acetone and dry under vacuum.[6]
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv), 1-iodo-4-nitrobenzene (1.0 equiv), and activated copper bronze (2.0 equiv).
-
Add anhydrous DMF as the solvent.
-
Under an inert atmosphere, heat the reaction mixture to reflux (or to ~215-225 °C in a high-boiling solvent like nitrobenzene if DMF is insufficient) with vigorous stirring.[6]
-
Maintain the temperature for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture. Pour it slowly into a beaker containing ice and concentrated HCl to precipitate the product and dissolve copper salts.
-
Stir until the precipitate is well-formed. Collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent.
Chemical Reactivity and Key Transformations
The dual functionality of 2-Nitro-4-phenylbenzoic acid is the cornerstone of its synthetic value. Selective transformations can be performed at either the nitro group or the carboxylic acid.
Reduction of the Nitro Group
The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)benzoic acid. This amine is a versatile handle for further derivatization, such as amide or sulfonamide formation, enabling the construction of diverse molecular libraries for drug screening.
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂, Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.
-
Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in the presence of a strong acid (HCl) or iron (Fe) powder in acetic acid.
The Cadogan Reductive Cyclization: Access to Carbazoles
A paramount application of this molecule is its conversion into carbazole derivatives via the Cadogan reaction. This intramolecular reductive cyclization is typically mediated by a trivalent phosphorus reagent, such as triethyl phosphite P(OEt)₃, at high temperatures. The reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then attacks the adjacent phenyl ring to form the carbazole core.[8][9]
dot graph "cadogan_mechanism" { rankdir=LR; node [shape=none, fontname="Helvetica"]; edge [fontname="Helvetica"]; bgcolor="#F1F3F4";
} Caption: Mechanism of the Cadogan reaction.
This transformation is of high importance as the carbazole motif is a key structural component in many biologically active molecules and functional organic materials.[10]
Applications in Research and Drug Development
2-Nitro-4-phenylbenzoic acid is primarily a building block, not an end-product. Its value lies in the complex molecular scaffolds it enables.
-
Synthetic Intermediate: It is a crucial precursor for multi-step syntheses. The ability to first perform chemistry on the carboxylic acid (e.g., form an amide) and then reduce the nitro group allows for a controlled, stepwise assembly of complex structures.
-
Privileged Scaffold in Medicinal Chemistry: The biphenyl-2-carboxylic acid core is found in numerous approved drugs, particularly in the "sartan" class of antihypertensives (though they typically feature a tetrazole group instead of the carboxylic acid). This suggests the scaffold has favorable properties for binding to biological targets.[8]
-
Precursor to Bioactive Carbazoles: As detailed above, its most direct application is in the synthesis of carbazoles. Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Safety and Handling
-
Hazard Classification (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Personal Protective Equipment (PPE):
-
Eyes: Wear chemical safety goggles or a face shield.
-
Skin: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
2-Nitro-4-phenylbenzoic acid is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for selective chemical modifications, providing pathways to a diverse range of more complex molecules. The compound's utility is particularly pronounced in the synthesis of carbazole derivatives and in the construction of molecular libraries for drug discovery, leveraging its privileged biphenyl-2-carboxylic acid scaffold. A thorough understanding of its synthesis, particularly the robust Suzuki-Miyaura coupling, and its key chemical transformations, is essential for researchers aiming to exploit its full potential in the development of novel pharmaceuticals and advanced materials.
References
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CAS 18211-41-1 | 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid. Hoffman Fine Chemicals. Available at: [Link]
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Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. Available at: [Link]
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A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]
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Visible-light-driven Cadogan reaction. ScienceDirect. Available at: [Link]
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A general scheme on Cadogan cyclization. ResearchGate. Available at: [Link]
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(1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-. ChemBK. (2024-04-09). Available at: [Link]
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synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. ResearchGate. (2025-08-06). Available at: [Link]
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Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. (2020-10-07). Available at: [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
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